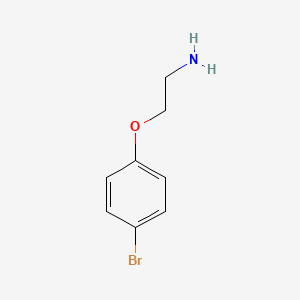

2-(4-bromofenoxi)etanamina

Descripción general

Descripción

2-(4-Bromophenoxy)ethanamine is an organic compound with the molecular formula C8H10BrNO. It is a white solid that is soluble in some organic solvents. This compound is used as an important intermediate in organic synthesis, particularly in the production of other organic compounds .

Aplicaciones Científicas De Investigación

2-(4-Bromophenoxy)ethanamine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of biological pathways and mechanisms.

Medicine: Research into its potential therapeutic applications is ongoing.

Industry: It is used in the production of pharmaceuticals and other industrial chemicals

Métodos De Preparación

2-(4-Bromophenoxy)ethanamine can be synthesized through the reaction of 4-bromophenol with ethanamine. The reaction typically involves the use of a base to deprotonate the phenol, followed by nucleophilic substitution with ethanamine . The reaction conditions can be optimized based on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the final product .

Análisis De Reacciones Químicas

2-(4-Bromophenoxy)ethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2-(4-Bromophenoxy)ethanamine can be compared with other similar compounds, such as:

2-(4-Chlorophenoxy)ethanamine: Similar structure but with a chlorine atom instead of bromine.

2-(4-Fluorophenoxy)ethanamine: Similar structure but with a fluorine atom instead of bromine.

2-(4-Iodophenoxy)ethanamine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of 2-(4-Bromophenoxy)ethanamine lies in its specific reactivity and applications, which can differ from those of its analogs due to the presence of the bromine atom .

Actividad Biológica

2-(4-Bromophenoxy)ethanamine, an organic compound with the molecular formula CHBrNO, is notable for its diverse applications in both chemical synthesis and biological research. This compound is primarily recognized as an intermediate in organic synthesis, but its biological activities have garnered attention in recent years. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Weight : 216.07 g/mol

- Solubility : Soluble in various organic solvents

- IUPAC Name : 2-(4-bromophenoxy)ethanamine

The biological activity of 2-(4-Bromophenoxy)ethanamine primarily involves its interaction with specific molecular targets, including receptors and enzymes. It acts as a ligand that can modulate the activity of these targets, influencing various biological pathways. The precise mechanisms remain under investigation, but initial studies suggest potential roles in neuropharmacology and cancer research.

Biological Activity

Research indicates that 2-(4-Bromophenoxy)ethanamine may exhibit several biological activities:

- Antitumor Activity : Preliminary studies have suggested that this compound could inhibit the proliferation of certain cancer cell lines. For instance, its structural similarity to known anticancer agents positions it as a candidate for further exploration in oncology.

- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially affecting serotonin and dopamine pathways. This interaction may have implications for treating mood disorders.

- Antimicrobial Properties : Some studies have reported antimicrobial effects against specific bacterial strains, indicating potential applications in developing new antibiotics.

Case Studies and Research Findings

- Antitumor Studies :

- Neuropharmacological Research :

-

Antimicrobial Activity :

- In vitro tests showed that 2-(4-Bromophenoxy)ethanamine exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Comparative Analysis

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(4-Bromophenoxy)ethanamine | CHBrNO | Antitumor, Neurotransmitter Modulation, Antimicrobial |

| 2-(4-Chlorophenoxy)ethanamine | CHClNO | Antimicrobial |

| 2-(4-Fluorophenoxy)ethanamine | CHFNO | Limited studies available |

Propiedades

IUPAC Name |

2-(4-bromophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHSYDQJCKBJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.